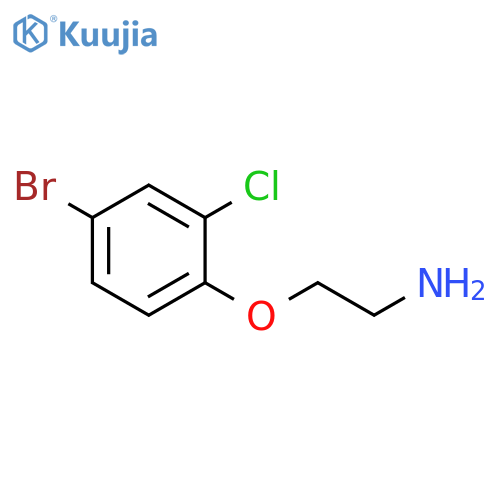Cas no 951914-31-1 (2-(4-bromo-2-chlorophenoxy)ethan-1-amine)

951914-31-1 structure
商品名:2-(4-bromo-2-chlorophenoxy)ethan-1-amine
2-(4-bromo-2-chlorophenoxy)ethan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-(4-bromo-2-chlorophenoxy)ethan-1-amine
- 2-(4-Bromo-2-chlorophenoxy)-ethylamine
- Ethanamine, 2-(4-bromo-2-chlorophenoxy)-
-
- インチ: 1S/C8H9BrClNO/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5H,3-4,11H2
- InChIKey: WDCYRASXRCNWLO-UHFFFAOYSA-N
- ほほえんだ: C(N)COC1=CC=C(Br)C=C1Cl
2-(4-bromo-2-chlorophenoxy)ethan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1254089-5.0g |
2-(4-bromo-2-chlorophenoxy)ethan-1-amine |
951914-31-1 | 5g |
$2858.0 | 2023-05-26 | ||
| Enamine | EN300-1254089-0.1g |
2-(4-bromo-2-chlorophenoxy)ethan-1-amine |
951914-31-1 | 0.1g |
$867.0 | 2023-05-26 | ||
| Enamine | EN300-1254089-0.25g |
2-(4-bromo-2-chlorophenoxy)ethan-1-amine |
951914-31-1 | 0.25g |
$906.0 | 2023-05-26 | ||
| Enamine | EN300-1254089-2.5g |
2-(4-bromo-2-chlorophenoxy)ethan-1-amine |
951914-31-1 | 2.5g |
$1931.0 | 2023-05-26 | ||
| Enamine | EN300-1254089-0.5g |
2-(4-bromo-2-chlorophenoxy)ethan-1-amine |
951914-31-1 | 0.5g |
$946.0 | 2023-05-26 | ||
| Enamine | EN300-1254089-1.0g |
2-(4-bromo-2-chlorophenoxy)ethan-1-amine |
951914-31-1 | 1g |
$986.0 | 2023-05-26 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1370438-5g |
2-(4-Bromo-2-chlorophenoxy)ethan-1-amine |
951914-31-1 | 98% | 5g |
¥12304.00 | 2024-04-24 | |
| Enamine | EN300-1254089-5000mg |
2-(4-bromo-2-chlorophenoxy)ethan-1-amine |
951914-31-1 | 5000mg |
$991.0 | 2023-10-02 | ||
| Enamine | EN300-1254089-10000mg |
2-(4-bromo-2-chlorophenoxy)ethan-1-amine |
951914-31-1 | 10000mg |
$1471.0 | 2023-10-02 | ||
| Enamine | EN300-1254089-10.0g |
2-(4-bromo-2-chlorophenoxy)ethan-1-amine |
951914-31-1 | 10g |
$4236.0 | 2023-05-26 |
2-(4-bromo-2-chlorophenoxy)ethan-1-amine 関連文献
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
-
Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
951914-31-1 (2-(4-bromo-2-chlorophenoxy)ethan-1-amine) 関連製品
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
